molecular formula C8H15NO2 B15205793 (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B15205793
M. Wt: 157.21 g/mol
InChI Key: PGYZIEVASKOIHO-RQJHMYQMSA-N
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Description

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

    Alkylation: The proline derivative undergoes alkylation to introduce the ethyl group at the 4-position. This step may involve the use of ethyl halides under basic conditions.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as a building block for peptidomimetics and enzyme inhibitors.

    Synthetic Biology: The compound is utilized in the development of synthetic pathways for the production of complex molecules.

    Protein Engineering: It is incorporated into proteins to study the effects of non-proteinogenic amino acids on protein structure and function.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

    (2S,4R)-4-Methylproline: Similar in structure but with a methyl group instead of an ethyl group at the 4-position.

    (2S,4S)-4-Ethylproline: Similar but with a different stereochemistry at the 4-position.

    (2S,4R)-4-Fluoroproline: Similar but with a fluorine atom instead of an ethyl group at the 4-position.

Uniqueness: (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

PGYZIEVASKOIHO-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)O

Canonical SMILES

CCC1CC(N(C1)C)C(=O)O

Origin of Product

United States

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